2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,6-dimethylphenyl)acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group. The indole nitrogen is linked via an acetamide bridge to a 2,6-dimethylphenyl moiety. The 2,6-dimethylphenyl group contributes steric bulk, which may impact binding affinity in biological systems or crystallographic packing .
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-17-7-5-8-18(2)25(17)27-24(29)15-28-14-23(21-11-3-4-12-22(21)28)32(30,31)16-19-9-6-10-20(26)13-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHNSUMSIAGMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole or Heterocyclic Cores
- Key Differences: The target compound’s methanesulfonyl group distinguishes it from oxime or oxadiazole-substituted indoles. The 2,6-dimethylphenyl group in the acetamide moiety is shared with pesticidal compounds like oxadixyl and pretilachlor, suggesting steric bulk may optimize target selectivity .
Acetamide Derivatives with 2,6-Dimethylphenyl Substituents
- Key Differences: The target compound’s indole-sulfonyl scaffold contrasts with thienyl or oxazolidinyl groups in pesticidal analogs. This structural divergence may confer unique mode(s) of action, such as targeting indole-binding enzymes or sulfonyl-dependent pathways.
Sulfonyl-Containing Analogues
- Key Differences :
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
